molecular formula C20H19N3O3S2 B11625656 (5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-butoxy-3-methoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11625656
M. Wt: 413.5 g/mol
InChI Key: BINHOXPZIAVTRN-ATVHPVEESA-N
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Description

The compound (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a butoxy-methoxyphenyl group, a thiophene ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butoxy-3-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the triazolothiazole core. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazolothiazole derivatives.

    Substitution: Halogenated triazolothiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases. Research has focused on its mechanism of action, bioavailability, and toxicity profiles.

Industry

Industrially, (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one
  • (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one

Uniqueness

The uniqueness of (5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one lies in its specific functional groups, which confer distinct chemical properties and reactivity. The butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the methoxy group can participate in hydrogen bonding, influencing its binding affinity to biological targets.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H19N3O3S2/c1-3-4-9-26-14-8-7-13(11-15(14)25-2)12-17-19(24)23-20(28-17)21-18(22-23)16-6-5-10-27-16/h5-8,10-12H,3-4,9H2,1-2H3/b17-12-

InChI Key

BINHOXPZIAVTRN-ATVHPVEESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2)OC

Origin of Product

United States

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